molecular formula C9H7NO3S B1500362 4-Benzothiazolecarboxylicacid,2,3-dihydro-2-oxo-,methylester(9CI)

4-Benzothiazolecarboxylicacid,2,3-dihydro-2-oxo-,methylester(9CI)

Cat. No.: B1500362
M. Wt: 209.22 g/mol
InChI Key: PHZOUQBWNIIGFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzothiazolecarboxylicacid,2,3-dihydro-2-oxo-,methylester(9CI) is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in synthetic and medicinal chemistry This compound features a thiazole ring fused with a benzene ring, making it a benzo[d]thiazole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxybenzo[D]thiazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with methyl 2-bromo-3-hydroxybenzoate in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzothiazolecarboxylicacid,2,3-dihydro-2-oxo-,methylester(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of 2-hydroxybenzo[D]thiazole-4-carboxylic acid.

    Reduction: Formation of 2-hydroxybenzo[D]thiazole-4-methanol.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzothiazolecarboxylicacid,2,3-dihydro-2-oxo-,methylester(9CI) is unique due to the presence of both a hydroxyl group and a carboxylate ester group, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

IUPAC Name

methyl 2-oxo-3H-1,3-benzothiazole-4-carboxylate

InChI

InChI=1S/C9H7NO3S/c1-13-8(11)5-3-2-4-6-7(5)10-9(12)14-6/h2-4H,1H3,(H,10,12)

InChI Key

PHZOUQBWNIIGFC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)SC(=O)N2

Origin of Product

United States

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